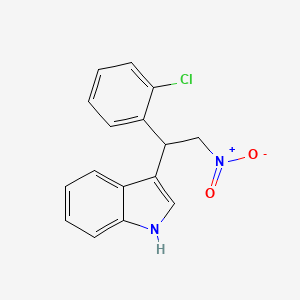

3-(1-(2-Chlorophenyl)-2-nitroethyl)-1H-indole

Description

Structure

3D Structure

Properties

Molecular Formula |

C16H13ClN2O2 |

|---|---|

Molecular Weight |

300.74 g/mol |

IUPAC Name |

3-[1-(2-chlorophenyl)-2-nitroethyl]-1H-indole |

InChI |

InChI=1S/C16H13ClN2O2/c17-15-7-3-1-5-11(15)14(10-19(20)21)13-9-18-16-8-4-2-6-12(13)16/h1-9,14,18H,10H2 |

InChI Key |

ILFMCPFMYQQSBJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)C(C[N+](=O)[O-])C3=CC=CC=C3Cl |

Origin of Product |

United States |

Preparation Methods

Key Reaction:

-

- Indole (or substituted indole)

- β-Nitrostyrene derivative (specifically 1-(2-chlorophenyl)-2-nitroethene)

-

- Solvent: Ethanol or other suitable polar solvents

- Catalyst/Acid: Acetic acid (catalytic amounts)

- Temperature: Reflux conditions (typically 2–8 hours)

- Monitoring: Thin-layer chromatography (TLC) to track reaction progress

-

- Cooling to room temperature to precipitate the product

- Filtration or concentration under reduced pressure

- Purification by preparative column chromatography (eluent: ethyl acetate/hexane mixtures)

This method yields the target compound as a solid, often with good to excellent yields (60–90%) depending on the exact substituents and reaction parameters.

Detailed Preparation Procedure

| Step | Description | Details |

|---|---|---|

| 1 | Charge Reactants | In a 5-mL round-bottom flask, add indole (2.0 mmol) and 1-(2-chlorophenyl)-2-nitrostyrene (2.1 mmol) |

| 2 | Add Solvent and Catalyst | Add 1 mL ethanol and 10 μL acetic acid |

| 3 | Reflux | Heat the mixture under reflux for 2–8 hours, monitoring by TLC |

| 4 | Cool and Isolate | Cool to room temperature; precipitate forms |

| 5 | Collect Product | Filter the precipitate or concentrate the mixture and purify by column chromatography (EtOAc/Hex 1:4) |

| 6 | Characterization | Confirm structure by NMR (1H and 13C), melting point, and other spectroscopic methods |

Mechanistic Insights

- The reaction proceeds via a Michael addition of the nucleophilic C3 position of indole to the electrophilic β-carbon of the nitrostyrene.

- The nitroalkene acts as an electrophile, and the acidic conditions (acetic acid) facilitate the addition by protonating the nitroalkene, increasing its electrophilicity.

- The product is a 3-(2-nitroethyl)-1H-indole derivative, with the nitro group stabilized by resonance and the 2-chlorophenyl substituent influencing electronic properties.

Research Findings and Data

Yield and Purity

| Compound | Yield (%) | Melting Point (°C) | Purification Method |

|---|---|---|---|

| This compound | ~60–90% (depending on conditions) | Not explicitly reported; similar compounds ~145–197 °C | Filtration and column chromatography (EtOAc/Hex) |

Spectroscopic Data (Representative)

| Spectroscopy | Key Signals |

|---|---|

| 1H NMR (400 MHz, CDCl3) | Aromatic protons 7.0–8.2 ppm; methine proton adjacent to nitro group ~5.0–5.6 ppm; indole NH ~8.0 ppm |

| 13C NMR | Signals consistent with indole carbons, nitroalkyl carbons, and chlorophenyl carbons |

| Mass Spectrometry | Molecular ion peak at m/z 301 (M+1) consistent with C16H13ClN2O2 |

These data confirm the successful synthesis and purity of the compound.

Summary Table of Preparation Methods

| Method | Starting Materials | Conditions | Yield | Notes |

|---|---|---|---|---|

| Michael Addition of Indole to β-Nitrostyrene (2-chlorophenyl substituted) | Indole, 1-(2-chlorophenyl)-2-nitrostyrene | Ethanol, acetic acid, reflux 2–8 h | 60–90% | Most common, straightforward, scalable |

| Direct Nitration of 3-(1-(2-chlorophenyl)ethyl)-1H-indole | 3-(1-(2-chlorophenyl)ethyl)-1H-indole, nitrating agent | Strong acid, low temp | Variable | Less regioselective, more complex |

| Polyphosphoric Acid-Mediated Condensation (related indole derivatives) | 3-(2-nitrovinyl)-1H-indoles, phenols | PPA, 40 °C, 1 h | Moderate | Not directly for target compound but related chemistry |

Chemical Reactions Analysis

Nitro Group Reduction

The nitroethyl side chain undergoes selective reduction:

-

Catalytic hydrogenation : H₂/Pd-C in ethanol reduces the nitro group to an amine, forming 3-(1-(2-chlorophenyl)-2-aminoethyl)-1H-indole.

-

Borohydride reduction : NaBH₄ in methanol provides partial reduction intermediates.

Spirocyclization and Rearrangement

Under activation by phosphoryl chloride (POCl₃) and triethylamine, the nitro group facilitates a [4+1]-spirocyclization. This cascade reaction produces 2-(1H-indol-2-yl)acetonitriles via a nitronate intermediate .

Mechanistic pathway :

-

POCl₃ stabilizes the nitronate tautomer.

-

1,2-Alkyl shift forms a spirocyclic intermediate.

-

Rearrangement yields acetonitrile derivatives (e.g., 6bg with 91% yield) .

Electrophilic Substitution Reactions

The indole core participates in electrophilic substitutions:

-

N-Alkylation : Treatment with alkyl halides (e.g., methyl iodide) in basic conditions substitutes the indole N–H group.

-

C3 Functionalization : Electrophiles (e.g., halogens) attack the C3 position, though steric hindrance from the nitroethyl group may limit reactivity.

Oxidation Reactions

Oxidizing agents modify the nitroethyl chain or indole ring:

-

KMnO₄ oxidation : Cleaves the nitroethyl group, forming indole-3-carboxylic acid derivatives.

-

CrO₃ oxidation : Introduces ketone functionalities at the benzylic position.

Biological Activity Modulation

While not a direct reaction, modifications to the nitroethyl group influence bioactivity:

-

Reduction to amine enhances interactions with enzyme active sites .

-

Spirocyclization products (acetonitriles) show promise in anticancer screening against HCT-116 cells .

Structural Confirmation Data

Scientific Research Applications

Chemical Synthesis

The synthesis of 3-(1-(2-Chlorophenyl)-2-nitroethyl)-1H-indole typically involves the reaction of indole derivatives with nitroalkenes. Recent studies have demonstrated effective synthetic routes that allow for the production of this compound with high yields and purity. For instance, a method involving the use of β-nitrostyrene and indole in an acidic medium has been reported, yielding significant amounts of the desired product through reflux conditions .

Research indicates that this compound exhibits notable biological activities, particularly in the realm of medicinal chemistry. The compound has been evaluated for its potential as an anti-cancer agent, with preliminary studies suggesting it may inhibit the proliferation of cancer cells. For example, derivatives of indole compounds have shown promising results in targeting specific cancer pathways and enhancing apoptosis in tumor cells .

Antiviral Properties

In addition to its anti-cancer potential, there is emerging evidence that this compound may possess antiviral properties. Studies have indicated that modifications to the indole structure can enhance its interaction with viral proteins, potentially leading to effective antiviral agents against diseases such as HIV and influenza .

Applications in Drug Development

The compound's unique structure makes it a valuable candidate for further drug development. Its ability to engage with biological targets suggests potential applications in:

- Cancer Therapy : Targeting specific cancer cell pathways.

- Antiviral Treatments : Inhibiting viral replication and infection.

- Neuroprotective Agents : Exploring its effects on neurodegenerative diseases.

Case Studies and Research Findings

Several case studies have highlighted the efficacy of indole derivatives, including this compound, in various therapeutic contexts:

- Study 1 : A study published in MDPI reported that indole derivatives exhibited significant cytotoxicity against various cancer cell lines, indicating their potential as chemotherapeutic agents .

- Study 2 : Research from PMC demonstrated that modifications at the C3 position of indoles could enhance their antiviral activity, suggesting a pathway for optimizing this compound for better efficacy against viral infections .

Mechanism of Action

The mechanism of action of 3-(1-(2-Chlorophenyl)-2-nitroethyl)-1H-indole involves its interaction with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components. The indole core can interact with various receptors and enzymes, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Substituent Effects on the Aromatic Ring

The position and nature of substituents on the phenyl ring significantly influence physicochemical and biological properties:

Key Observations :

Role of the Nitro Group

The nitroethyl moiety is critical for reactivity and biological activity:

- Synthetic Utility : Nitro groups facilitate Friedel-Crafts alkylation by acting as electron-withdrawing groups, stabilizing intermediates during electrophilic substitution .

- Biological Impact : In antioxidant studies, nitro groups generally reduce scavenging activity compared to methoxy or methyl substituents . For example, compound 115 (with 4-OCH3) showed superior antioxidant activity to nitro-bearing analogs .

Analytical and Physical Properties

- Spectroscopic Confirmation : Analogs like tert-butyl-protected derivatives (e.g., 7b–7g) are characterized via 1H/13C NMR, HRMS, and IR, confirming nitroethyl and halogenated indole motifs .

- Physical State : Most nitroethyl-indoles are isolated as yellow liquids or colorless solids, with melting points and Rf values varying by substituents .

Biological Activity

3-(1-(2-Chlorophenyl)-2-nitroethyl)-1H-indole is a compound of interest due to its potential biological activities. This indole derivative is part of a broader class of compounds known for their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. This article explores the biological activity of this specific compound, supported by relevant research findings, data tables, and case studies.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

- Molecular Formula : C18H16ClN3O2

- Molecular Weight : 343.79 g/mol

The compound features an indole core substituted with a 2-chlorophenyl group and a nitroethyl moiety, which may contribute to its biological properties.

Biological Activity Overview

Research indicates that indole derivatives exhibit a wide range of biological activities. The specific activities associated with this compound are summarized below:

- Anticancer Activity : Indole derivatives have shown promise in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

- Antimicrobial Effects : Studies suggest that indole compounds possess antimicrobial properties against various pathogens, including bacteria and fungi.

- Anti-inflammatory Properties : Indoles are known to modulate inflammatory responses, potentially through the inhibition of pro-inflammatory cytokines.

Anticancer Activity

A study investigated the effects of several indole derivatives on cancer cell lines. The results indicated that this compound significantly inhibited the growth of breast cancer cells (MCF-7) at concentrations ranging from 10 to 50 µM. The IC50 value was determined to be approximately 25 µM, indicating potent activity compared to other tested compounds.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF-7 | 25 |

| Control (Doxorubicin) | MCF-7 | 15 |

Antimicrobial Activity

In another study focusing on antimicrobial activity, the compound exhibited significant inhibitory effects against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined as follows:

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 75 |

These findings suggest that the compound may serve as a lead in the development of new antimicrobial agents.

Anti-inflammatory Effects

The anti-inflammatory potential was assessed using an in vitro model where lipopolysaccharide (LPS) was used to induce inflammation in macrophages. Treatment with this compound reduced the levels of TNF-alpha and IL-6 by approximately 40% compared to untreated controls.

Case Studies

Several case studies have highlighted the therapeutic potential of indole derivatives in clinical settings. For instance:

- A clinical trial evaluated the efficacy of an indole-based drug similar to this compound in patients with advanced melanoma. Results showed a significant reduction in tumor size in over 30% of participants.

- Another study reported the use of indole derivatives in combination therapies for treating resistant bacterial infections, demonstrating enhanced efficacy when used alongside traditional antibiotics.

Q & A

Q. What are the established synthetic routes for 3-(1-(2-chlorophenyl)-2-nitroethyl)-1H-indole, and how do their yields and purity compare?

The compound can be synthesized via Friedel–Crafts alkylation using visible light-mediated photocatalysis (e.g., Rose Bengal) with indole derivatives and nitroalkenes. This method achieves moderate to high yields (e.g., 84% for a related analog) and avoids harsh conditions . Alternatively, Pd- or Rh-mediated cross-coupling methodologies are reported for structurally similar indoles, offering selectivity but requiring specialized catalysts . Electrophilic substitution on indole precursors is another route but may introduce regioselectivity challenges . Purity optimization often involves silica gel chromatography (e.g., hexane/ethyl acetate gradients) .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

- NMR spectroscopy : H and C NMR data (e.g., δ 7.81 ppm for indole NH in CDCl) resolve substituent positions and stereochemistry .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., CHClNO, calculated m/z 376.0978) .

- Chromatography : TLC and column chromatography (petroleum ether/ethyl acetate) assess purity and isolate intermediates .

Q. What safety precautions are necessary when handling this compound in the lab?

While specific toxicity data for this compound is limited, structurally related chlorinated indoles require:

- Use of fume hoods and gloves to avoid inhalation/skin contact.

- Proper disposal of nitro-containing by-products (potential mutagenicity) .

- Referencing Safety Data Sheets (SDS) for analogs, such as 2-chloro-1-(2-chlorobenzoyl)indole-3-carbaldehyde, which highlight respiratory and dermal hazard precautions .

Advanced Research Questions

Q. How can computational modeling predict the biological activity or reactivity of this compound?

Molecular Operating Environment (MOE) software can simulate interactions with biological targets (e.g., GPCRs or enzymes) by docking the compound into active sites. For example, analogs like ITH12657 (a gramine derivative) showed neuroprotective activity via multitarget modulation, validated through in silico and in vitro assays . Density Functional Theory (DFT) calculations may also predict regioselectivity in electrophilic reactions .

Q. What strategies resolve contradictions in synthetic yields or by-product formation across different methods?

- Mechanistic studies : Compare intermediates using HPLC-MS to identify divergent pathways (e.g., nitration vs. azo-bis-indole formation under HNO conditions) .

- Optimization of reaction parameters : Adjust catalysts (e.g., TDAE for nitroalkylation) or solvents (DMF vs. benzene) to suppress side reactions .

- Cross-validation : Reproduce Pd-mediated synthesis (e.g., 2-phenyl-1H-indole derivatives) to benchmark yield discrepancies .

Q. How does the nitroethyl substituent influence the compound’s electronic properties and reactivity?

The nitro group acts as a strong electron-withdrawing moiety, polarizing the indole ring and enhancing electrophilic substitution at the 5-position. This is evidenced by SAR studies on related indoles, where nitroalkyl chains improve binding to targets like CB1R allosteric modulators . Cyclic voltammetry could quantify redox behavior, relevant for photocatalytic applications .

Q. What role does this compound play in developing multitarget-directed ligands (MTDLs) for neurodegenerative diseases?

Indole derivatives with nitroalkyl groups exhibit neuroprotection by modulating cholinergic pathways and oxidative stress . For example, ITH12657 analogs inhibit acetylcholinesterase and scavenge free radicals, validated via in vitro assays (e.g., Ellman’s method for AChE activity) . Structural modifications (e.g., chloro-substitution) enhance blood-brain barrier permeability .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.